ALD Growth Rate: Mn(EtCp)₂/H₂O Delivers 6× Higher Growth per Cycle than Mn(thd)₃/O₃
In thermal ALD processes, the growth per cycle (GPC) of MnO using bis(ethylcyclopentadienyl)manganese and H₂O reaches a maximum of 1.2 Å/cycle at 100 °C, with self‑limiting behavior confirmed by quartz crystal microbalance measurements [1]. In comparison, the thermal ALD of MnO₂ using Mn(thd)₃ and O₃ yields only ~0.2 Å/cycle under optimized conditions (140–230 °C), making the Mn(EtCp)₂ process six‑fold faster on a per‑cycle basis [1][2]. This differential directly impacts throughput and cost‑of‑ownership in industrial ALD batch processing.
| Evidence Dimension | ALD growth per cycle (GPC) |
|---|---|
| Target Compound Data | 1.2 Å/cycle at 100 °C |
| Comparator Or Baseline | Mn(thd)₃ + O₃: ~0.2 Å/cycle at 140–230 °C |
| Quantified Difference | Approximately 6× higher GPC |
| Conditions | Thermal ALD; Mn(EtCp)₂ + H₂O vs. Mn(thd)₃ + O₃; substrate temperature ranges as stated |
Why This Matters
Higher growth per cycle reduces the number of ALD cycles needed to reach target film thickness, lowering precursor consumption, cycle time, and overall process cost for high‑volume manufacturing.
- [1] Burton, B.B.; Fabreguette, F.H.; George, S.M. Thin Solid Films 2009, 517, 5658–5665. Atomic layer deposition of MnO using bis(ethylcyclopentadienyl)manganese and H₂O. View Source
- [2] Nilsen, O.; Rauwel, E.; Fjellvåg, H. Chem. Vap. Deposition 2007, 13, 445–449. MnO₂ ALD using Mn(thd)₃ and O₃; GPC ~0.2 Å/cycle. View Source
